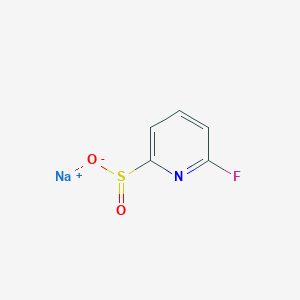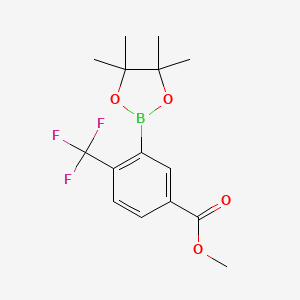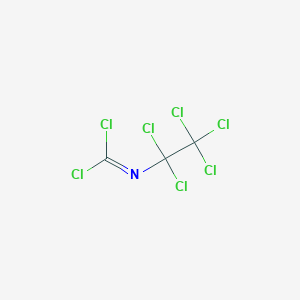
tert-Butyl (2,6-dimethylphenyl) sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl (2,6-dimethylphenyl) sulfide (TBPS) is a colorless liquid with a low boiling point. It is a sulfur-containing compound that is used in a variety of applications in the scientific and industrial fields. TBPS has been studied for its potential applications in medicine, biochemistry, and chemical synthesis.
Applications De Recherche Scientifique
Tert-Butyl (2,6-dimethylphenyl) sulfide has been used in a variety of scientific research applications. It has been studied as a potential antioxidant and anti-inflammatory agent. It has also been used as a reagent in organic synthesis and as an additive in fuel formulations. Additionally, tert-Butyl (2,6-dimethylphenyl) sulfide has been used to study the mechanisms of drug metabolism and to determine the toxicity of certain drugs.
Mécanisme D'action
The mechanism of action of tert-Butyl (2,6-dimethylphenyl) sulfide is not fully understood. However, it is believed that tert-Butyl (2,6-dimethylphenyl) sulfide acts as an antioxidant by scavenging free radicals and inhibiting the production of reactive oxygen species. It is also believed to have anti-inflammatory properties by blocking the production of pro-inflammatory molecules. Additionally, tert-Butyl (2,6-dimethylphenyl) sulfide has been shown to inhibit the activity of certain enzymes involved in drug metabolism.
Biochemical and Physiological Effects
tert-Butyl (2,6-dimethylphenyl) sulfide has been shown to have a variety of biochemical and physiological effects. In animal studies, tert-Butyl (2,6-dimethylphenyl) sulfide has been shown to reduce inflammation and oxidative stress. It has also been shown to increase the production of certain beneficial enzymes and to decrease the production of certain pro-inflammatory molecules. Additionally, tert-Butyl (2,6-dimethylphenyl) sulfide has been shown to inhibit the activity of certain enzymes involved in drug metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
The major advantage of using tert-Butyl (2,6-dimethylphenyl) sulfide in lab experiments is its low boiling point, which makes it easier to handle and store. Additionally, tert-Butyl (2,6-dimethylphenyl) sulfide is a relatively inexpensive reagent, making it a cost-effective option for research. However, the major limitation of tert-Butyl (2,6-dimethylphenyl) sulfide is that its mechanism of action is not fully understood, making it difficult to predict its effects in certain situations.
Orientations Futures
The future directions for tert-Butyl (2,6-dimethylphenyl) sulfide research include further studies on its antioxidant and anti-inflammatory properties, as well as its potential applications in drug metabolism. Additionally, future research should focus on developing better methods for synthesizing tert-Butyl (2,6-dimethylphenyl) sulfide and improving its solubility in aqueous solutions. Furthermore, research should be conducted to determine the toxicity of tert-Butyl (2,6-dimethylphenyl) sulfide and its potential applications in medicine and biotechnology. Finally, further studies should be conducted to explore the potential of tert-Butyl (2,6-dimethylphenyl) sulfide as a fuel additive.
Méthodes De Synthèse
Tert-Butyl (2,6-dimethylphenyl) sulfide can be synthesized from the reaction of tert-butyl chloride and sulfur or from the reaction of dimethyl sulfide and tert-butylchloride. The reaction of tert-butyl chloride and sulfur is the most commonly used method for synthesis of tert-Butyl (2,6-dimethylphenyl) sulfide. This reaction is typically conducted in a solvent such as dichloromethane or toluene at a temperature of about 80°C. The reaction is a two-step process in which the tert-butyl chloride reacts with sulfur to form tert-butyl sulfide and then the tert-butyl sulfide reacts with dimethyl sulfide to form tert-Butyl (2,6-dimethylphenyl) sulfide.
Propriétés
IUPAC Name |
2-tert-butylsulfanyl-1,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18S/c1-9-7-6-8-10(2)11(9)13-12(3,4)5/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZRDDXRALXIPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)SC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70495843 |
Source


|
| Record name | 2-(tert-Butylsulfanyl)-1,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70495843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tert-Butylsulfanyl)-1,3-dimethylbenzene | |
CAS RN |
16463-11-9 |
Source


|
| Record name | 2-(tert-Butylsulfanyl)-1,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70495843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(2,2,2-Trifluoroethyl)-1H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B6308631.png)









![3-Amino-bicyclo[2.2.2]octane-2-carboxylic acid methyl ester, 95%](/img/structure/B6308699.png)
![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B6308704.png)
